5-Methoxy-1-methylindazole
Overview
Description
5-Methoxy-1-methylindazole: is a heterocyclic compound with the molecular formula C9H10N2O . It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Scientific Research Applications
Chemistry: 5-Methoxy-1-methylindazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its anti-inflammatory and analgesic properties .
Medicine: The medicinal applications of this compound are under investigation. It is being explored for its potential use in treating various conditions, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that indazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Indazole derivatives are known to interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and covalent binding .
Biochemical Pathways
Indazole derivatives are known to be involved in a variety of biochemical pathways, including those related to inflammation, apoptosis, and neurotransmission .
Pharmacokinetics
Indazole derivatives are generally known to have good bioavailability and are often metabolized by the liver .
Result of Action
Indazole derivatives are known to have a variety of effects, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of indazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methylindazole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . For instance, the reaction of 5-methoxy-2-nitrobenzaldehyde with methylhydrazine under acidic conditions can yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1-methylindazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield this compound-3-carboxylic acid, while substitution reactions could produce various halogenated or aminated derivatives .
Comparison with Similar Compounds
- 5-Methoxyindazole
- 1-Methylindazole
- 5-Methoxy-2-methylindazole
Comparison: Compared to these similar compounds, 5-Methoxy-1-methylindazole is unique due to the presence of both a methoxy group and a methyl group on the indazole ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methoxy-1-methylindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9-4-3-8(12-2)5-7(9)6-10-11/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEFSMREJFZPQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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